molecular formula C14H13F3O3 B6220974 methyl 4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate CAS No. 2768327-67-7

methyl 4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate

Cat. No.: B6220974
CAS No.: 2768327-67-7
M. Wt: 286.2
InChI Key:
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Description

Methyl 4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate, or MTFPC, is an organic compound that has a wide range of applications in scientific research. MTFPC has been used in a variety of experiments, from biochemical studies to drug development. This compound has been studied for its ability to interact with proteins, enzymes, and other organic molecules, as well as its potential for use in drug delivery systems.

Scientific Research Applications

MTFPC has been used in a variety of scientific research applications. It has been used in studies of protein-ligand interactions, enzyme kinetics, and drug delivery systems. It has also been used as a model compound for the study of the effects of trifluoromethyl substituents on the properties of organic molecules.

Mechanism of Action

MTFPC is believed to interact with proteins and enzymes by forming hydrogen bonds with amino acid residues in the target molecule. These interactions are thought to be responsible for the compound’s ability to bind to and modulate the activity of target proteins and enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of MTFPC have not been extensively studied. However, it has been shown to bind to and modulate the activity of certain enzymes, including cytochrome P450s. It has also been shown to inhibit the activity of certain proteins, such as the enzyme acetylcholinesterase.

Advantages and Limitations for Lab Experiments

MTFPC has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it has a low toxicity profile, making it safe to use in laboratory settings. The main limitation of MTFPC is that it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for research on MTFPC. These include further studies of its interactions with proteins and enzymes, studies of its effects on biochemical and physiological processes, and studies of its potential use in drug delivery systems. Additionally, further studies of its synthesis method and its potential applications in other fields of research may be warranted.

Synthesis Methods

MTFPC is synthesized by a process called Friedel-Crafts acylation. This process involves the reaction of an aromatic compound with an acyl halide in the presence of a Lewis acid catalyst. In the case of MTFPC, the aromatic compound is trifluoromethylbenzene and the acyl halide is cyclohexanecarboxylic acid. The reaction is carried out at a temperature of 80-100°C and yields a product containing the desired MTFPC structure.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate involves the reaction of 2-(trifluoromethyl)phenylacetic acid with 2,3-epoxy-1-methoxypropane in the presence of a Lewis acid catalyst, followed by esterification with methanol and subsequent reduction of the resulting ester with lithium aluminum hydride.", "Starting Materials": [ "2-(trifluoromethyl)phenylacetic acid", "2,3-epoxy-1-methoxypropane", "methanol", "lithium aluminum hydride" ], "Reaction": [ "Step 1: React 2-(trifluoromethyl)phenylacetic acid with 2,3-epoxy-1-methoxypropane in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to form the corresponding oxirane derivative.", "Step 2: Esterify the oxirane derivative with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester.", "Step 3: Reduce the methyl ester with lithium aluminum hydride in anhydrous ether to form the desired product, methyl 4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate." ] }

2768327-67-7

Molecular Formula

C14H13F3O3

Molecular Weight

286.2

Purity

95

Origin of Product

United States

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